Tert-butyl (3,5-dichlorophenyl)glycinate
Description
Tert-butyl (3,5-dichlorophenyl)glycinate is a synthetic glycine derivative featuring a tert-butyl ester group and a 3,5-dichlorophenyl substituent. For example, related compounds exhibit high purity (>99%) and stability in ultra-performance liquid chromatography (UPLC), with molecular weights verified via LC-MS (e.g., m/z 464.6 for a piperazine-containing analog) .
Properties
Molecular Formula |
C12H15Cl2NO2 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
tert-butyl 2-(3,5-dichloroanilino)acetate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)7-15-10-5-8(13)4-9(14)6-10/h4-6,15H,7H2,1-3H3 |
InChI Key |
DPQWRDSLJAAVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3,5-dichlorophenyl)glycinate typically involves the reaction of tert-butyl glycinate with 3,5-dichlorophenyl compounds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3,5-dichlorophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The 3,5-dichlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Tert-butyl (3,5-dichlorophenyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (3,5-dichlorophenyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of tert-butyl (3,5-dichlorophenyl)glycinate with its analogs:
Key Observations :
- Substituent Position: The 3,5-dichloro substitution pattern in the target compound contrasts with the 2,4-dichloro configuration in DCAA.
- Ester Group : The tert-butyl ester in the target compound confers greater hydrolytic stability compared to methyl esters (e.g., 2,4-Dichlorophenyl acetic acid-methyl ester), which are more prone to enzymatic or acidic cleavage .
- Solubility : The tert-butyl group reduces polarity, rendering the compound less soluble in polar solvents than carboxylic acid analogs like DCAA or 3,5-dichlorobenzoic acid.
Biological Activity
Tert-butyl (3,5-dichlorophenyl)glycinate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its tert-butyl group and a dichlorophenyl moiety attached to a glycinate structure. This configuration contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Effects
- Neurokinin Receptor Modulation
- Calcium Homeostasis
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Study : A recent investigation into a derivative of this compound showed promising results in reducing inflammation in animal models. The compound was administered at varying doses (50-200 mg/kg), resulting in significant reductions in both acute pain and inflammation markers .
- Neurokinin Receptor Antagonism : In vitro studies demonstrated that certain analogs could effectively block neurokinin receptors, suggesting potential applications in managing pain syndromes and inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
